molecular formula C21H15F3N4O2 B2757151 3-[1-(4-methoxyphenyl)-1H-pyrazol-3-yl]-1-[3-(trifluoromethyl)phenyl]-4(1H)-pyridazinone CAS No. 318498-03-2

3-[1-(4-methoxyphenyl)-1H-pyrazol-3-yl]-1-[3-(trifluoromethyl)phenyl]-4(1H)-pyridazinone

Cat. No. B2757151
CAS RN: 318498-03-2
M. Wt: 412.372
InChI Key: CBQRVVVGPOXJRZ-UHFFFAOYSA-N
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Description

The compound “3-[1-(4-methoxyphenyl)-1H-pyrazol-3-yl]-1-[3-(trifluoromethyl)phenyl]-4(1H)-pyridazinone” is a complex organic molecule that contains several functional groups and structural features. It includes a pyrazole ring, a pyridazinone ring, a methoxyphenyl group, and a trifluoromethylphenyl group. These groups are common in many pharmaceuticals and biologically active compounds .


Chemical Reactions Analysis

The chemical reactivity of this compound would be influenced by its functional groups. The pyrazole and pyridazinone rings, as well as the phenyl rings, could potentially undergo electrophilic substitution reactions. The methoxy and trifluoromethyl groups might also influence the compound’s reactivity .

Mechanism of Action

The mechanism of action would depend on the biological target of this compound. Many compounds with similar structures are known to interact with various enzymes or receptors, influencing their activity .

Future Directions

Future research on this compound could involve further exploration of its synthesis, characterization of its physical and chemical properties, and investigation of its biological activity. This could potentially lead to the development of new pharmaceuticals or other useful compounds .

properties

IUPAC Name

3-[1-(4-methoxyphenyl)pyrazol-3-yl]-1-[3-(trifluoromethyl)phenyl]pyridazin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H15F3N4O2/c1-30-17-7-5-15(6-8-17)27-11-9-18(25-27)20-19(29)10-12-28(26-20)16-4-2-3-14(13-16)21(22,23)24/h2-13H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBQRVVVGPOXJRZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2C=CC(=N2)C3=NN(C=CC3=O)C4=CC=CC(=C4)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H15F3N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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